molecular formula C14H10FN B175776 2-(3-fluorophenyl)-1H-indole CAS No. 124643-63-6

2-(3-fluorophenyl)-1H-indole

Cat. No. B175776
M. Wt: 211.23 g/mol
InChI Key: RZUCLPBTUPSEME-UHFFFAOYSA-N
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Description

“2-(3-fluorophenyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . The compound is characterized by an indole core structure, which consists of a bicyclic arrangement of two fused rings: a benzene ring and a five-membered nitrogenous pyrrole ring .


Molecular Structure Analysis

The molecular structure of “2-(3-fluorophenyl)-1H-indole” is characterized by an indole core structure with a fluorophenyl group attached at the 2-position of the indole ring . The presence of the fluorine atom in the phenyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Derivative Formation

  • Indoles such as 2-(3-fluorophenyl)-1H-indole are used in the synthesis of various derivatives. The study by Kudzma (2003) describes the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, highlighting the versatility of these compounds in creating structurally diverse molecules (Kudzma, 2003).

Structural and Computational Analysis

  • Gummidi et al. (2019) conducted crystal structure and DFT studies on a closely related compound, demonstrating the importance of such compounds in understanding molecular structure and electronic properties (Gummidi et al., 2019).

Reaction Mechanism Studies

  • The reaction mechanisms involving indole derivatives are a significant area of research. Kandemirli et al. (2015) investigated the structures and reaction mechanisms of isatin thiosemicarbazone and its complexes, providing insight into the chemical behavior of indole-based compounds (Kandemirli et al., 2015).

Crystal Engineering

  • The role of organic fluorine in crystal engineering is explored by Choudhury et al. (2004), where the crystal structures of substituted indoles are studied to understand molecular interactions like C-H...F and C-H...pi (Choudhury et al., 2004).

Corrosion Inhibition

  • Liu et al. (2022) examined the use of 3-(phenylsulfinyl)indoles as corrosion inhibitors, showing the potential of indole derivatives in material science and corrosion protection (Liu et al., 2022).

Synthesis of Complex Molecules

  • Borah and Shi (2017) described a palladium-catalyzed regioselective C-H fluoroalkylation of indoles, highlighting the use of these compounds in complex chemical synthesis (Borah & Shi, 2017).

Solubility and Thermodynamics

  • The solubility and thermodynamic properties of 2-phenyl-1H-indole in various solvents were studied by Liu et al. (2020), providing valuable data for its use in different applications (Liu et al., 2020).

Future Directions

The future research directions for “2-(3-fluorophenyl)-1H-indole” could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities. For instance, the compound could be studied for its potential applications in medicinal chemistry, given the biological relevance of indole and fluorophenyl structures .

properties

IUPAC Name

2-(3-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUCLPBTUPSEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Li, S Guo, J Zhang, X Zhang… - The Journal of Organic …, 2015 - ACS Publications
Novel and selective synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with …
Number of citations: 48 pubs.acs.org
S Yu, L Qi, K Hu, J Gong, T Cheng… - The Journal of …, 2017 - ACS Publications
A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed for the first time, achieving a new strategy for direct …
Number of citations: 55 pubs.acs.org
G La Regina, R Bai, WM Rensen… - Journal of medicinal …, 2013 - ACS Publications
New arylthioindole derivatives having different cyclic substituents at position 2 of the indole were synthesized as anticancer agents. Several compounds inhibited tubulin polymerization …
Number of citations: 127 pubs.acs.org
B Deka, GK Rastogi, ML Deb, PK Baruah - Topics in Current Chemistry, 2022 - Springer
This review article focuses on the α-functionalization of acetophenones involving Kornblum oxidation and C–H functionalizations. Although various other strategies, such as classical …
Number of citations: 7 link.springer.com
S Garai, PM Kulkarni, PC Schaffer, LM Leo… - Journal of medicinal …, 2019 - ACS Publications
Cannabinoid 1 receptor (CB1R) allosteric ligands hold a far-reaching therapeutic promise. We report the application of fluoro- and nitrogen-walk approaches to enhance the drug-like …
Number of citations: 47 pubs.acs.org
L Ackermann, L Wang, AV Lygin - researchgate.net
The following starting materials were synthesized according to previously described methods: 1b, 1 1c, 1 1e, 1 1i− 1l, 1 2b− 2e, 2 2f, 3 2i, 4 1d, 5 1g, 6 1m, 7, 8 1h, 9 4e, 10 and 4a− 4d. …
Number of citations: 0 www.researchgate.net
GE Benitez‐Medina, S Ortiz‐Soto… - European Journal of …, 2019 - Wiley Online Library
A versatile route has been developed for the synthesis of 2‐arylindoles using a Pd‐catalyzed tandem process. Under reductive conditions, different 2‐arylindoles were synthesized from …
Y Li, J Peng, X Chen, B Mo, X Li, P Sun… - The Journal of Organic …, 2018 - ACS Publications
Multisubstituted indoles were synthesized via a one-pot tandem copper-catalyzed Ullmann-type C–N bond formation/intramolecular cross-dehydrogenative coupling process at 130 C in …
Number of citations: 44 pubs.acs.org

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